[(tert-butylsulfanyl)sulfonyl]benzene
Description
Overview of Organosulfur Chemistry in Modern Research
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are of fundamental importance in both synthetic and biological chemistry. nih.gov Their prevalence in natural products, proteins, and pharmaceuticals underscores their significance. nih.gov The versatility of sulfur, with its ability to exist in various oxidation states, allows for a rich and diverse range of chemical transformations, making organosulfur compounds invaluable tools for organic synthesis. nih.gov
The reactivity and properties of organosulfur compounds are largely dictated by the nature of the sulfur-containing functional group. Three of the most fundamental classes are sulfides, sulfoxides, and sulfones.
Sulfides (Thioethers): Characterized by a C-S-C bond, sulfides are the sulfur analogs of ethers. britannica.com The sulfur atom in a sulfide (B99878) is a nucleophile, capable of reacting with electrophiles. smolecule.com Oxidation of sulfides can lead to the formation of sulfoxides and subsequently sulfones. smolecule.com
Sulfoxides: With the general structure R-S(=O)-R', sulfoxides represent the first oxidation state of sulfides. The sulfinyl group (S=O) is a polar, chiral moiety that has found significant use in asymmetric synthesis.
Sulfones: Containing a sulfonyl group (R-S(=O)₂-R'), sulfones are the highest oxidation state of sulfides. researchgate.net The sulfonyl group is a strongly electron-withdrawing and relatively inert functional group, often enhancing the thermal and oxidative stability of the molecule. researchgate.netnih.gov
| Functional Group | General Structure | Key Characteristics |
| Sulfide (Thioether) | R-S-R' | Nucleophilic sulfur atom |
| Sulfoxide (B87167) | R-S(=O)-R' | Polar, chiral, intermediate oxidation state |
| Sulfone | R-S(=O)₂-R' | Electron-withdrawing, high stability |
The sulfonyl (–SO₂–) and sulfanyl (B85325) (–S–, formerly thio) groups are pivotal in organic synthesis, offering a diverse range of reactivity and utility.
The sulfonyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of adjacent parts of a molecule. nih.gov This electronic effect can be harnessed to activate or deactivate specific positions on an aromatic ring towards electrophilic or nucleophilic attack. nih.gov Furthermore, sulfonyl groups can serve as leaving groups in substitution and elimination reactions and are employed as protecting groups for amines. nih.gov Their stability and ability to participate in a variety of transformations make them key components in the synthesis of complex molecules. nih.govontosight.ai
The sulfanyl group , found in sulfides, imparts nucleophilic character to the sulfur atom. This allows for a range of reactions, including alkylation, oxidation, and the formation of sulfonium (B1226848) salts. The sulfanyl moiety is a versatile functional handle that can be readily converted into other sulfur-containing groups, such as sulfoxides and sulfones, thereby providing access to a wider scope of chemical reactivity. wikipedia.org
Academic Significance of Benzene-Substituted Sulfones and Sulfides
The introduction of sulfur functionalities onto a benzene (B151609) ring has been a subject of intense academic and industrial research, leading to the development of a vast array of useful compounds and synthetic methods.
The functionalization of aromatic compounds with sulfur has a rich history, with aromatic sulfonation being one of the earliest and most studied electrophilic aromatic substitution reactions. openochem.org This process, typically involving the treatment of an arene with sulfuric acid, introduces a sulfonic acid (–SO₃H) group onto the aromatic ring. openochem.orgwikipedia.org This reaction is reversible, a feature that has been exploited in organic synthesis for the use of the sulfonic acid group as a blocking or directing group. openochem.orgwikipedia.org The resulting aryl sulfonic acids are important intermediates in the synthesis of dyes, detergents, and sulfa drugs. openochem.org The development of methods for the formation of carbon-sulfur bonds has been a continuous area of research, leading to more sophisticated and selective ways to introduce sulfanyl and sulfonyl groups onto aromatic scaffolds.
In the compound [(tert-butylsulfanyl)sulfonyl]benzene, the sulfur atom is connected to both a benzene ring (an aryl group) and a tert-butyl group. This specific combination of substituents imparts a unique reactivity profile to the molecule.
Aryl Group (Benzene): The benzene ring is a π-electron system that can engage in resonance with the sulfur atom. In the case of a sulfone, the strongly electron-withdrawing nature of the sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution. The aryl group also influences the geometry and electronic properties of the sulfur center.
tert-Butyl Group: The tert-butyl group is a bulky alkyl substituent known for exerting significant steric hindrance. numberanalytics.com This steric bulk can influence the approach of reagents to the sulfur atom and adjacent functional groups, thereby affecting the regioselectivity and stereoselectivity of reactions. numberanalytics.comcdnsciencepub.com For instance, the large size of the tert-butyl group can sterically shield the sulfur atom, potentially modifying its reactivity compared to less hindered alkyl sulfones. The electronic effect of the tert-butyl group is generally considered to be weakly electron-donating through induction.
The interplay of the electron-withdrawing sulfonyl group, the aromatic nature of the benzene ring, and the steric bulk of the tert-butyl group in this compound creates a molecule with a nuanced reactivity profile, making it an interesting subject for synthetic and mechanistic studies. The synthesis of this compound typically involves the oxidation of the corresponding sulfide, tert-butyl phenyl sulfide. Its reactivity has been explored, for example, in the context of its tricarbonylchromium(0) complex, where the sulfonyl group acts as a strong electron-withdrawing group, activating the arene towards nucleophilic attack.
| Substituent | Key Influence on this compound |
| Aryl (Benzene) Group | Engages in resonance, influenced by the electron-withdrawing sulfonyl group, affects electronic properties of the sulfur center. |
| tert-Butyl Group | Exerts significant steric hindrance, potentially shielding the sulfur atom and influencing reaction pathways. numberanalytics.comcdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butylsulfanylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJGCCONEKNWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Formation of Tert Butylsulfanyl Sulfonyl Benzene and Analogous Systems
General Strategies for Sulfone Synthesis in Aromatic Systems
The most common and traditional approaches for synthesizing sulfones include the oxidation of corresponding sulfides or sulfoxides, Friedel–Crafts-type sulfonylation of arenes, and the alkylation or arylation of sulfinate salts. thieme-connect.com Recent advancements have expanded this toolkit to include methods based on sulfur dioxide precursors and various metal-catalyzed coupling reactions. thieme-connect.comresearchgate.net
The oxidation of thioethers (sulfides) is arguably the most direct and frequently employed method for preparing sulfones. thieme-connect.comresearchgate.net This transformation involves the formation of two new sulfur-oxygen bonds and can be achieved using a wide variety of oxidizing agents. The process can be tailored to proceed directly to the sulfone or to be controlled at the intermediate sulfoxide (B87167) stage.
Direct conversion of a sulfide (B99878) to a sulfone requires potent oxidizing agents, often used in stoichiometric excess, to bypass the intermediate sulfoxide. thieme-connect.com A relevant example is the synthesis of (tert-butylsulfonyl)benzene, an analog of the target molecule, which was achieved by oxidizing (tert-butylsulfanyl)benzene with potassium hydrogen persulfate.
A range of modern, often more environmentally benign, reagents have been developed for this direct transformation. For instance, a metal-free system using urea-hydrogen peroxide (UHP) and phthalic anhydride (B1165640) in ethyl acetate (B1210297) allows for the clean conversion of various sulfides directly to their sulfones, often in near-quantitative yields and without the need for chromatographic purification. thieme-connect.com Similarly, N-fluorobenzenesulfonimide (NFSI) has been employed as an effective oxidant for the selective synthesis of sulfones from sulfides. rsc.org The choice of oxidant can be critical for achieving high yields and avoiding side reactions, especially with sensitive substrates.
| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalyst (e.g., Na₂WO₄), often requires heating | "Green" oxidant, water is the only byproduct. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl acetate, room temperature | Metal-free, high purity of product, scalable. thieme-connect.com | thieme-connect.com |
| Potassium Hydrogen Persulfate (Oxone®) | Solvent mixture (e.g., THF/water) | Powerful and versatile oxidant. | |
| Potassium Permanganate (KMnO₄) | Various solvents, often requires careful control | Strong, classic oxidant, can lead to over-oxidation. thieme-connect.com | thieme-connect.com |
| N-Fluorobenzenesulfonimide (NFSI) | H₂O, varying oxidant loading | Chemoselective; can be tuned for sulfone or sulfoxide. rsc.org | rsc.org |
The oxidation of sulfides to sulfones proceeds through a sulfoxide intermediate. acs.org In many synthetic protocols, controlling the reaction to isolate this intermediate is desirable. However, the sulfone can be obtained by subsequent oxidation of the sulfoxide. This two-step approach allows for greater control and can be necessary when the direct oxidation is too harsh for other functional groups in the molecule.
The selectivity between sulfoxide and sulfone formation often depends on the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the catalyst used. rsc.orgorganic-chemistry.orgacsgcipr.org For example, with hydrogen peroxide as the oxidant, certain catalysts like niobium carbide efficiently produce sulfones, whereas others favor the formation of sulfoxides. organic-chemistry.org Similarly, when using N-fluorobenzenesulfonimide (NFSI), the reaction can be directed to yield either the sulfoxide or the sulfone simply by adjusting the amount of the NFSI reagent used. rsc.org This controlled approach is fundamental in sulfur chemistry, as both sulfoxides and sulfones are valuable functional groups in their own right. researchgate.netacsgcipr.org The oxidation of the sulfoxide to the sulfone is generally faster than the initial oxidation of the sulfide, which can make stopping the reaction at the sulfoxide stage challenging without careful control of reaction parameters. rsc.orgresearchgate.net
A more contemporary strategy for synthesizing sulfones involves the direct insertion of sulfur dioxide (SO₂) or its surrogates into organic molecules. rsc.org While gaseous SO₂ is toxic and can be difficult to handle, the development of solid, stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has made this approach more practical and widespread. researchgate.netrsc.org
These methods often proceed through radical-based mechanisms. rsc.org For instance, a photoredox-catalyzed reaction can generate an aryl radical from a precursor like an aryldiazonium salt. This radical can then be trapped by SO₂ (released from a surrogate) to form a sulfonyl radical intermediate. This intermediate is subsequently trapped by another molecule to complete the formation of the sulfone. rsc.org This three-component approach, combining an organic radical precursor, an SO₂ source, and a coupling partner, provides a powerful and modular way to construct diverse sulfone structures that might be difficult to access through traditional oxidative or substitution pathways. acs.org
The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution reaction for forming aryl sulfones. scispace.comrsc.org In this method, an aromatic compound reacts with a sulfonylating agent, typically a sulfonyl chloride or sulfonic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scispace.comrsc.org
The reaction proceeds via the formation of a highly electrophilic sulfonyl cation or a complex between the sulfonylating agent and the Lewis acid, which is then attacked by the electron-rich aromatic ring. scispace.com A significant drawback of traditional methods is the need for stoichiometric or greater amounts of the Lewis acid, which is often corrosive, moisture-sensitive, and generates substantial waste. rsc.orgresearchgate.net
To address these issues, modern research has focused on developing more environmentally friendly and reusable solid acid catalysts, such as zeolites (e.g., zeolite beta) and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite). scispace.comrsc.orgrsc.org These solid acids can catalyze the sulfonylation of arenes with high efficiency and selectivity, particularly for the para-isomer, and can be easily recovered and reused, offering significant economic and environmental advantages. researchgate.netrsc.org
| Catalyst Type | Examples | Advantages | Reference |
|---|---|---|---|
| Conventional Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | High reactivity, well-established. | scispace.comrsc.org |
| Brønsted Acids | Polyphosphoric acid, Triflic acid | Effective for certain substrates. | scispace.comrsc.org |
| Solid Acid Catalysts | Zeolite beta, Zeolite Y, Fe³⁺-montmorillonite | Reusable, reduced waste, eco-friendly, high para-selectivity. scispace.comrsc.org | scispace.comresearchgate.netrsc.org |
Sulfinate salts (RSO₂Na) are versatile nucleophiles that serve as excellent precursors for the synthesis of sulfones. thieme-connect.com One major pathway involves the reaction of a sulfinate salt with an alkyl halide in a straightforward nucleophilic substitution (Sₙ2) reaction to form alkyl sulfones. organic-chemistry.org
For the synthesis of aryl sulfones, sulfinates can participate in nucleophilic aromatic substitution (SₙAr) reactions with highly electron-deficient aryl halides. thieme-connect.com More broadly, the development of metal-catalyzed cross-coupling reactions has significantly expanded the scope of using sulfinates for aryl sulfone synthesis. Palladium and copper catalysts are commonly used to couple sulfinate salts with aryl halides or pseudohalides. chemrxiv.org
An emerging area of interest is the in situ generation of sulfinates from stable precursors, which circumvents issues related to the stability, solubility, or hygroscopicity of pre-made sulfinate salts. chemrxiv.org For example, sulfone-substituted benzothiazoles can serve as precursors that release sulfinate anions under mild conditions, which can then be used in one-pot syntheses of sulfones and other sulfur-containing compounds. organic-chemistry.org
Oxidative Pathways from Thioethers (Sulfanyl Compounds) to Sulfones
Specific Approaches to Incorporate tert-Butyl and Benzene-Sulfonyl Moieties
The assembly of molecules containing both tert-butyl and benzene-sulfonyl groups can be achieved through various synthetic routes. These methods can be broadly categorized by the strategy used to introduce the key functional groups onto the aromatic ring.
A direct method for the synthesis of [(tert-butylsulfanyl)sulfonyl]benzene involves a two-step process starting from (tert-butylsulfanyl)benzene. The initial sulfide can be oxidized to the corresponding sulfone using an oxidizing agent such as potassium hydrogen persulfate. This transformation effectively introduces the tert-butylsulfonyl group onto the benzene (B151609) ring. The resulting (tert-butylsulfonyl)benzene can then be further functionalized. For instance, it can be converted into its tricarbonylchromium(0) complex by heating with hexacarbonylchromium(0) in 1,4-dioxane.
Commonly, the introduction of sulfonyl functionalities into aromatic systems is achieved through electrophilic aromatic substitution with reagents like chlorosulfuric acid. nih.govacs.org However, this approach often leads to a mixture of constitutional isomers and exhibits low functional group tolerance. nih.govacs.org Alternative strategies that offer greater control over regioselectivity involve the use of prefunctionalized arenes. Aryl sulfinates, which are versatile intermediates for the synthesis of sulfonyl-containing molecules, can be formed from aryl halides, aryl boronic acids, or aryl Grignard reagents in the presence of sulfur dioxide surrogates. nih.govacs.org
A recent development involves a site-selective two-step C–H sulfination sequence via aryl sulfonium (B1226848) salts to access aryl sulfonamides. nih.gov This method utilizes sodium hydroxymethylsulfinate (Rongalite) as a source of SO₂²⁻ in a palladium-catalyzed reaction. nih.gov
| Starting Material | Reagent(s) | Product | Yield | Reference |
| (tert-butylsulfanyl)benzene | Potassium hydrogen persulfate | (tert-butylsulfonyl)benzene | 90% | |
| Benzene | Chlorosulfuric acid | Benzenesulfonyl chloride | Variable | nih.govacs.org |
| Aryl halides/boronic acids/Grignard reagents | SO₂ surrogates (e.g., DABSO) | Aryl sulfinates | Variable | nih.govacs.org |
| Aryl sulfonium salts | Rongalite, Pd catalyst | Aryl sulfinates | Good | nih.gov |
The introduction of the tert-butylsulfanyl group onto a benzene ring can be accomplished through several synthetic pathways. One common method involves the reaction of an aryl halide with a tert-butylthiolate salt. This nucleophilic aromatic substitution reaction is often facilitated by a copper catalyst.
Another approach utilizes the reaction of an organometallic reagent, such as an aryllithium or aryl Grignard reagent, with di-tert-butyl disulfide. The organometallic species can be generated via a metal-halogen exchange reaction from an aryl halide or by direct deprotonation of an activated aromatic ring. The subsequent reaction with the disulfide results in the formation of the desired aryl tert-butyl sulfide.
For example, the reaction of bromobenzene (B47551) with butyllithium (B86547) at low temperatures generates phenyllithium, which can then be quenched with di-tert-butyl disulfide to yield (tert-butylsulfanyl)benzene. This method offers a versatile route to a variety of substituted aryl tert-butyl sulfides by simply varying the starting aryl halide.
| Aryl Precursor | Reagent 1 | Reagent 2 | Product | General Applicability |
| Aryl Halide | Base (e.g., NaH) | tert-Butylthiol | Aryl tert-butyl sulfide | Good for activated aryl halides |
| Aryl Halide | Butyllithium | Di-tert-butyl disulfide | Aryl tert-butyl sulfide | Broad scope, requires low temperatures |
| Arene | Strong Base (e.g., n-BuLi/TMEDA) | Di-tert-butyl disulfide | Aryl tert-butyl sulfide | Limited to arenes with sufficient acidity |
The synthesis of multi-substituted benzene derivatives containing tert-butylsulfanyl and sulfonyl groups often relies on sequential functionalization strategies to control the regiochemistry of the final product. The directing effects of the substituents play a crucial role in determining the position of subsequent modifications.
For instance, the strong electron-withdrawing nature of the sulfonyl group in [η⁶-(tert-butylsulfonyl)benzene]tricarbonylchromium(0) directs deprotonation to the ortho position. Treatment of this complex with butyllithium followed by an electrophilic quench allows for the introduction of a substituent at the ortho position. A one-pot double deprotonation-quench sequence can lead to the synthesis of di-ortho-substituted products.
Another powerful strategy for the synthesis of complex benzene molecules is the use of directing groups to control C-H functionalization reactions. Aryltriazenes, for example, can promote multiple, distinct C-H functionalization reactions, allowing for the preparation of diverse substitution patterns. nih.gov The triazene (B1217601) group can direct an initial rhodium-catalyzed hydroacylation, and the resulting product can then undergo a subsequent C-H activation or electrophilic aromatic substitution, leading to multifunctionalized benzene cores. nih.gov The triazene group can later be removed, providing a "traceless" directing group strategy. nih.gov
The sulfonyl group itself can be used as a "blocking group" to direct substitution to other positions on the aromatic ring. masterorganicchemistry.com For example, sulfonation of an aromatic ring can block the most reactive position, allowing for subsequent functionalization at a different site. The sulfonyl group can then be removed by treatment with strong acid and heat. masterorganicchemistry.com
| Strategy | Key Intermediate/Directing Group | Type of Functionalization | Outcome | Reference |
| Metal-Complex Directed Lithiation | [η⁶-(tert-butylsulfonyl)benzene]Cr(CO)₃ | Deprotonation-electrophilic quench | Ortho- and di-ortho-substitution | |
| Traceless Directing Group | Aryltriazene | Sequential Rh-catalyzed C-H functionalization | Multi-substituted benzenes | nih.gov |
| Blocking Group Strategy | Sulfonyl group (SO₃H) | Electrophilic aromatic substitution | Regiocontrolled substitution | masterorganicchemistry.com |
Enantioselective and Stereocontrol Considerations in Synthesis
The synthesis of chiral sulfonyl-containing compounds often requires careful consideration of stereocontrol. The sulfur atom in a sulfoxide, a precursor to sulfones, can be a stereocenter. Enantioselective methods are therefore crucial for the preparation of optically active sulfonyl compounds.
Chiral auxiliaries are widely employed in the asymmetric synthesis of sulfur-containing compounds. nih.govacs.orgnih.gov The tert-butanesulfinamide, in particular, has proven to be a versatile chiral auxiliary for the synthesis of enantiomerically pure amines and their derivatives. nih.govnih.gov This methodology can be extended to the synthesis of other chiral sulfur-containing molecules.
The general strategy involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine. acs.orgnih.gov The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine. Subsequent removal of the chiral auxiliary yields the enantioenriched product. acs.orgnih.gov While this approach is most commonly used for the synthesis of chiral amines, the principles can be adapted for the construction of chiral sulfonyl compounds by incorporating the sulfonyl moiety into either the nucleophile or the electrophile.
Peptide-based catalysts have also been developed for enantioselective sulfonylation reactions. nih.govscilit.comnih.gov For example, a π-methyl histidine-based tetrameric peptide can catalyze the desymmetrization of meso-1,3-diols through enantioselective monosulfonylation. nih.govscilit.comnih.gov This biomimetic approach offers a powerful tool for the selective modification of polyfunctional molecules. nih.govscilit.comnih.gov
| Chiral Control Element | Reaction Type | Application | Key Features | Reference(s) |
| tert-Butanesulfinamide | Nucleophilic addition to sulfinylimines | Asymmetric synthesis of amines | Readily available, easily removed auxiliary | nih.govacs.orgnih.gov |
| Peptide Catalyst | Enantioselective sulfonylation | Desymmetrization of meso-diols | Biomimetic, high selectivity | nih.govscilit.comnih.gov |
| Chiral Nickel Complexes | Asymmetric sulfonylation | Synthesis of 3-sulfonylated oxindoles | Catalyst tolerant to water | rsc.org |
The oxidation of a prochiral sulfide to a chiral sulfoxide is a key step where stereocontrol can be exerted. The stereoselective oxidation of the sulfur atom has been recognized as an efficient method for the synthesis of nonracemic sulfoxides. nih.govacs.org Various chiral oxidizing agents and catalyst systems have been developed to achieve high enantioselectivity in this transformation.
Conversely, the reduction of sulfoxides to sulfides can also be a stereoselective process. The sulfinyl group itself can act as a stereodirecting element in reactions at other parts of the molecule. For instance, the reduction of δ-ketosulfoxides has demonstrated the ability of the sulfinyl group to control the stereoselectivity of 1,5-asymmetric induction processes. nih.gov The choice of reducing agent, such as DIBAL/Yb(OTf)₃ or L-Selectride, can provide δ-hydroxysulfoxides with opposite configurations at the newly formed stereocenter. nih.gov
The broader context of sulfur metabolism in microorganisms also highlights the precise control over sulfur oxidation and reduction states. nih.gov In biological systems, reduced sulfur compounds are converted to sulfite (B76179) and then to sulfate (B86663) by enzymes like sulfite oxidase. libretexts.org While not directly applicable to laboratory synthesis in the same manner, these biological processes underscore the potential for enzymatic and chemoenzymatic strategies for stereocontrolled sulfur transformations.
| Process | Transformation | Stereocontrol Method | Outcome | Reference |
| Oxidation | Prochiral sulfide to chiral sulfoxide | Chiral oxidizing agents/catalysts | Enantioenriched sulfoxides | nih.govacs.org |
| Reduction | δ-Ketosulfoxide to δ-hydroxysulfoxide | Diastereoselective reduction with specific reagents | High 1,5-asymmetric induction | nih.gov |
| Biological Transformation | Reduced sulfur compounds to sulfate | Enzymatic catalysis (e.g., sulfite oxidase) | Highly specific oxidation | libretexts.org |
Advanced Spectroscopic and Diffraction Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes
NMR spectroscopy is an indispensable tool for determining the molecular structure of a compound in solution. For [(tert-butylsulfanyl)sulfonyl]benzene, both ¹H and ¹³C NMR would provide critical information about its atomic connectivity and chemical environment.
¹H and ¹³C NMR for Connectivity and Proximity Analysis
In ¹H NMR spectroscopy, the protons of the tert-butyl group would be expected to produce a single, intense signal (a singlet) due to the nine equivalent protons, typically appearing in the upfield region of the spectrum. The protons on the benzene (B151609) ring would appear as a set of multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and splitting patterns of these aromatic protons would depend on the electronic effects of the sulfonyl group and could help confirm its position on the ring.
In ¹³C NMR spectroscopy, distinct signals would be observed for the different carbon atoms in the molecule. The tert-butyl group would show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The benzene ring would exhibit signals in the aromatic region, with the carbon atom directly attached to the sulfonyl group being significantly shifted due to the group's electron-withdrawing nature. Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of the carbon-hydrogen framework of the molecule.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
|---|---|---|---|
| ¹H | ~1.4 | Singlet | 9H, -C(CH₃)₃ |
| ¹H | 7.5 - 8.0 | Multiplet | 5H, Aromatic protons |
| ¹³C | ~30 | Quartet | -C(C H₃)₃ |
| ¹³C | ~50 | Singlet | -C (CH₃)₃ |
| ¹³C | 125 - 140 | Doublet/Singlet | Aromatic carbons |
Note: This table represents predicted values based on typical chemical shifts for similar functional groups and is not based on experimental data for the specific compound.
Dynamic NMR (DNMR) for Enantiomerization and Conformational Studies
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or isomerizations. For a molecule like this compound, DNMR could potentially be used to study the rotational barrier around the S-S and S-C bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where rotation might be slow, separate signals for different conformers could be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. Analysis of these changes can provide quantitative information about the energy barriers of these dynamic processes. However, specific DNMR studies on this compound have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₀H₁₄O₂S₂), HRMS would be used to measure the mass of the molecular ion with high accuracy (typically to four or five decimal places). This precise mass measurement helps to distinguish between different compounds that might have the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, for instance, showing the loss of a tert-butyl group or parts of the sulfonyl moiety.
Table 2: HRMS Data for this compound
| Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| C₁₀H₁₄O₂S₂ | 230.0435 |
Note: This table shows the calculated exact mass. Experimental verification for the title compound is not available in the literature.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
Determination of Bond Lengths and Angles in Sulfonyl and Sulfanyl (B85325) Groups
A crystal structure of this compound would allow for the precise measurement of the lengths of the S=O, S-S, and S-C bonds. These parameters are fundamental to understanding the bonding and electronic nature of the thiosulfonate linkage. The bond angles around the two sulfur atoms would also be determined, revealing the geometry of this functional group. Such data is essential for computational modeling and for understanding the reactivity of the compound.
Conformational Analysis in the Crystalline State
The crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the rotational arrangement of the benzene ring relative to the sulfonyl group and the conformation of the tert-butyl group. Furthermore, analysis of the crystal packing would show the intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that govern the supramolecular architecture of the compound in its crystalline form. While crystallographic data for the specific title compound is not available, studies on related sulfonyl-containing molecules have provided valuable insights into their solid-state conformations.
Computational and Theoretical Investigations of Sulfur Containing Benzene Systems
Quantum Chemical Methodologies for Electronic Structure and Properties
Quantum chemical methodologies are powerful tools for investigating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate molecular structures, energies, and charge distributions, providing a detailed picture of the electronic landscape of sulfur-containing benzene (B151609) derivatives.
Density Functional Theory (DFT) for Reaction Mechanism Simulation and Energy Profiling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the reaction mechanisms of complex organic molecules. chemrxiv.orgnih.govresearchgate.net For sulfur-containing aromatic compounds, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies. rsc.org This allows for the simulation of reaction pathways and the prediction of reaction kinetics and thermodynamics. For instance, DFT has been successfully employed to study the interactions of five-membered aromatic heterocycles containing sulfur with metal surfaces, providing insights into their bonding mechanisms. chemrxiv.org Furthermore, DFT-based quantitative structure-activity relationship (QSAR) studies have been conducted on benzene sulphonamide derivatives to correlate their electronic properties with their biological activities. sciensage.info
Key applications of DFT in this area include:
Reaction Pathway Analysis: Tracing the geometric and energetic changes as reactants evolve into products.
Transition State Optimization: Locating the highest energy point along the reaction coordinate, which is crucial for determining the rate of a reaction.
Thermodynamic Calculations: Estimating the enthalpy, entropy, and Gibbs free energy of reactions to predict their spontaneity.
Ab Initio Studies of Sulfone and Sulfoxide (B87167) Functional Groups (Structural, Energetic, Charge Distribution)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying the properties of functional groups. For sulfone and sulfoxide groups, which are key components of [(tert-butylsulfanyl)sulfonyl]benzene, ab initio calculations offer detailed information on:
Molecular Geometry: Precise determination of bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography.
Energetic Properties: Calculation of ionization potentials, electron affinities, and total energies, which are fundamental to understanding the stability and reactivity of these functional groups. researchgate.net
Charge Distribution: Analysis of how electron density is distributed within the molecule, often visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to nucleophilic or electrophilic attack. jddtonline.infonih.gov
Studies have shown that the sulfonyl group possesses a large dipole moment, which facilitates significant intermolecular interactions. researchgate.net Ab initio calculations help to quantify these properties and understand their influence on the behavior of molecules containing these functional groups. researchgate.net
Frontier Molecular Orbital (FMO) Theory in Reactivity and Regioselectivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The energy and symmetry of these frontier orbitals govern the feasibility and orientation of the reaction.
For sulfur-containing benzene systems, FMO theory can be used to predict:
Reactivity: The energy gap between the HOMO and LUMO is an indicator of a molecule's reactivity. A smaller gap generally implies higher reactivity. jddtonline.info
Regioselectivity: The spatial distribution (localization) of the HOMO and LUMO can predict which atoms are most likely to be involved in bond formation during a reaction. ucsb.edu For example, in electrophilic aromatic substitution, the position with the highest HOMO density is the most likely site of attack.
The application of FMO theory provides a qualitative understanding that complements the quantitative results from more intensive computational methods like DFT. youtube.comucsb.edu
Conformational Analysis and Stereoelectronic Effects in Sulfur-Containing Rings
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of sulfur-containing rings involves identifying the most stable spatial arrangements of the atoms and understanding the energetic barriers between them. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactions of a molecule, play a crucial role in determining these preferred conformations. taylorfrancis.com
Theoretical Examination of α-Sulfonyl Carbanion Stability and Structure in Solution
α-Sulfonyl carbanions are important reactive intermediates in organic synthesis. researchgate.net Theoretical calculations have been instrumental in understanding their stability and structure. acs.orgacs.org These studies have shown that the sulfonyl group stabilizes an adjacent carbanion through a combination of inductive effects and negative hyperconjugation. researchgate.net
Computational investigations in solution, often employing continuum solvent models, can provide insights into:
The geometry of the carbanion, including the degree of pyramidalization at the carbanionic center. researchgate.net
The nature of the interaction between the carbanion and counterions (e.g., Li+) in solution. researchgate.net
The relative energies of different conformations and ion-pair structures.
These theoretical examinations are crucial for rationalizing the stereochemical outcomes of reactions involving α-sulfonyl carbanions.
Analysis of Bonding Characteristics in Sulfonyl and Sulfanyl (B85325) Groups (e.g., Pi Character in S-O bonds)
Computational and theoretical chemistry provide powerful tools for elucidating the intricate bonding characteristics of functional groups in organic molecules. In the case of this compound, the electronic nature of both the sulfonyl (-SO₂) and sulfanyl (-S-) moieties attached to the benzene ring has been a subject of detailed investigation, leading to a modern understanding that moves beyond classical bonding theories.
A central point of discussion has been the nature of the sulfur-oxygen (S-O) bonds within the sulfonyl group. Historically, the short bond lengths and the geometry of the sulfonyl group were often rationalized by invoking the participation of sulfur's 3d-orbitals in pπ-dπ bonding. However, numerous high-level computational studies have largely refuted this model. nih.govresearchgate.net Modern quantum chemical calculations, including Natural Bond Orbital (NBO) analysis, indicate that d-orbital involvement is minimal and primarily serves a polarization function rather than direct bonding. nih.gov
The current consensus describes the bonding in sulfonyl groups as a network of highly polarized, polar covalent interactions. nih.gov These bonds are augmented and strengthened by a phenomenon known as reciprocal negative hyperconjugation. nih.gov This involves donor-acceptor interactions where the lone pair orbitals (n) of the electronegative oxygen atoms donate electron density into the antibonding sigma orbitals (σ*) of adjacent sulfur-carbon and sulfur-sulfur bonds. nih.gov This delocalization of electron density results in S-O bonds that are significantly shorter and stronger than a single bond, possessing substantial double-bond character without violating the octet rule at the sulfur center. nih.govnih.gov The S-O bond is thus best described as a strongly polarized covalent bond, often represented as S⁺-O⁻, with additional stability conferred by these hyperconjugative effects. nih.gov
In contrast, the sulfanyl group (thioether) exhibits different bonding characteristics. The sulfur atom is linked to the benzene ring and the tert-butyl group via sigma (σ) bonds. A key feature of the sulfanyl sulfur is its ability to engage in non-covalent interactions with the aromatic π-system. rsc.org Computational studies on model systems like H₂S-benzene have characterized the nature of these sulfur-π (S-π) interactions, which are important in various chemical and biological contexts. rsc.orgnih.gov The lone pairs on the sulfur atom can align with the π-cloud of the benzene ring, leading to a stabilizing interaction that influences the molecule's conformation and electronic properties.
Detailed computational analyses of arylsulfonyl compounds provide quantitative insights into these bonding features. The following table summarizes typical data obtained from Density Functional Theory (DFT) calculations and NBO analysis on molecules containing the phenylsulfonyl motif, which serves as a model for the system .
| Parameter | Typical Calculated Value | Interpretation |
|---|---|---|
| S-O Bond Length | ~1.43–1.45 Å | Significantly shorter than a formal S-O single bond (~1.60 Å), indicating strong partial double-bond character. mkjc.in |
| O-S-O Bond Angle | ~120° | Consistent with the trigonal planar geometry around the sulfur atom, influenced by the repulsion between the highly negative oxygen atoms. mkjc.in |
| S-Caryl Bond Length | ~1.77 Å | Typical length for a sulfur-aromatic carbon single bond. |
| NBO Charge on Sulfur (S) | Highly Positive | Reflects the strong electron-withdrawing nature of the two oxygen atoms, leading to highly polarized S-O bonds. nih.gov |
| NBO Charge on Oxygen (O) | Highly Negative | Shows significant electron density localization on the oxygen atoms, consistent with a polar S⁺-O⁻ bond character. nih.gov |
| Wiberg Bond Index (S-O) | > 1.5 | A quantitative measure from NBO analysis confirming that the bond order is intermediate between a single and a double bond. |
Synthetic Utility and Applications in Advanced Organic Synthesis
Strategic Use of Sulfonyl Groups as Activating, Directing, and Leaving Groups in Organic Transformations
The sulfonyl group is a powerful tool in the arsenal (B13267) of a synthetic organic chemist, capable of acting as an activating group, a directing group, and a leaving group. thieme-connect.comnih.gov Its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms.
Activating Group: The sulfonyl moiety can activate adjacent carbon atoms for nucleophilic attack or deprotonation. For instance, in α-sulfonyl carbanions, the sulfonyl group stabilizes the negative charge, facilitating the formation of carbon-carbon bonds. This reactivity is fundamental in various named reactions, including the Julia olefination and the Ramberg–Bäcklund reaction. thieme-connect.com
Directing Group: In electrophilic aromatic substitution reactions, the sulfonyl group is a meta-directing group. However, in the context of (η⁶-arene)tricarbonylchromium(0) complexes, the scenario can change. Studies on [η⁶-(tert-butylsulfonyl)benzene]tricarbonylchromium(0) have shown that deprotonation-silylation sequences can lead to ortho- and di-ortho-substituted products, demonstrating a directing effect influenced by the metal complex.
Leaving Group: Sulfonate esters, such as tosylates, mesylates, and triflates, are excellent leaving groups in nucleophilic substitution and elimination reactions. nih.govyoutube.comlibretexts.org This is because the negative charge on the departing sulfonate anion is delocalized over three oxygen atoms, making it a very stable species. The conversion of a poor leaving group, like a hydroxyl group, into a good leaving group via sulfonylation is a common and crucial transformation in organic synthesis. youtube.comlibretexts.org The reactivity of sulfonate leaving groups can be several orders of magnitude greater than that of halides. nih.gov
Table 1: Role of Sulfonyl Groups in Organic Reactions
| Role | Description | Example Reaction(s) |
| Activating Group | Stabilizes adjacent carbanions due to its electron-withdrawing nature. | Julia Olefination, Ramberg–Bäcklund Reaction |
| Directing Group | Typically a meta-director in electrophilic aromatic substitution. Can direct to the ortho position in metal-complexed arenes. | Friedel-Crafts reactions, Lithiation of arene-Cr(CO)₃ complexes |
| Leaving Group | Sulfonate anions are excellent, stable leaving groups. | Nucleophilic substitution (Sₙ2), Elimination (E2) reactions |
Role of Sulfones and Sulfides as Versatile Synthetic Intermediates and Building Blocks
Both sulfones and sulfides are highly versatile intermediates in organic synthesis. thieme-connect.comresearchgate.netnumberanalytics.com
Sulfones: As "chemical chameleons," sulfones can be employed in a variety of transformations. thieme-connect.com They are key components in the synthesis of numerous biologically active molecules and functional materials. thieme-connect.comresearchgate.net The preparation of sulfones is often achieved through the oxidation of sulfides or sulfoxides. researchgate.netwikipedia.org
Sulfides: Sulfides are valuable precursors to other functional groups. numberanalytics.com Oxidation of sulfides can yield sulfoxides or sulfones, depending on the reaction conditions. numberanalytics.com They can be synthesized through various methods, including nucleophilic substitution with sulfur nucleophiles and cross-coupling reactions. numberanalytics.com The C-S bond construction is a powerful strategy for accessing a wide range of sulfur-containing compounds. mdpi.com
Application of Chiral Sulfonyl Compounds in Asymmetric Catalysis and Reagent Design
The introduction of chirality at the sulfur atom in sulfinyl compounds has had a profound impact on asymmetric synthesis. researchgate.netnih.govacs.orgsemanticscholar.org Chiral sulfoxides, in particular, have been extensively used as chiral auxiliaries, ligands for transition metals, and organocatalysts. nih.govacs.orgacs.org
The sulfinyl group is a valuable chiral auxiliary because it is configurationally stable, easy to introduce and remove, and capable of inducing high levels of asymmetry. nih.gov For example, Ellman's tert-butanesulfinamide has found widespread application in the synthesis of enantiomerically pure amines. nih.gov
While less common than chiral sulfoxides, chiral sulfones are also emerging as important motifs. The development of catalytic asymmetric methods to synthesize chiral sulfonyl compounds is an active area of research, promising new avenues for asymmetric catalysis and the design of novel chiral reagents. researchgate.net
Design and Synthesis of Precursors for Other Functional Materials and Reactive Intermediates (e.g., Organoiodine Compounds)
Sulfonyl-containing molecules can serve as precursors for a variety of other functional materials and reactive intermediates. For instance, iminoiodinanes, which are valuable reagents in catalytic nitrene transfer reactions, can be prepared from sulfonamides. nih.gov These reactions are highly efficient for C(sp³)–H amination and alkene aziridination. nih.gov
Furthermore, hypervalent iodine reagents are used in conjunction with simple ammonia (B1221849) sources for the synthesis of sulfoximines from sulfoxides and sulfonimidamides from sulfenamides, proceeding through an iodonitrene intermediate. nih.gov Organoiodine compounds themselves are versatile intermediates in organic synthesis due to the facile formation and cleavage of the C-I bond. wikipedia.org While not a direct conversion of the sulfonyl group itself, the broader synthetic context often involves the interplay of various functional groups, and sulfonyl-containing starting materials can be strategically employed in multi-step syntheses leading to complex targets, including functionalized organoiodine compounds.
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of sulfones and thioethers often relies on methods that are not environmentally benign, utilizing stoichiometric reagents and generating significant waste. nih.govacsgcipr.org A key future direction is the development of sustainable and atom-economical routes to synthesize molecules like [(tert-butylsulfanyl)sulfonyl]benzene.
Current research in organosulfur chemistry is increasingly focused on green chemistry principles. sciencedaily.comrsc.org This involves exploring alternative solvents, reducing the use of hazardous reagents, and designing syntheses with high atom economy. For instance, the development of catalytic methods for C-S bond formation is a significant step towards sustainability. acs.org Instead of stoichiometric coupling reagents, catalytic amounts of transition metals can be employed to facilitate the reaction, thereby reducing waste. thieme-connect.dethieme-connect.com
Another promising avenue is the use of more benign starting materials. For example, methods are being developed to synthesize sulfonamides, related to the sulfonyl group, from readily available nitroarenes and sodium arylsulfinates in water, avoiding the use of toxic sulfonyl chlorides. researchgate.net Similarly, the direct use of sulfur dioxide as a building block for sulfones is an attractive atom-economical approach. nih.gov
Future synthetic strategies for this compound and its derivatives will likely focus on:
Catalytic C-S Bond Formation: Utilizing transition-metal catalysts (e.g., palladium, copper, nickel) to construct the thioether and sulfonyl-benzene linkages from more readily available precursors. bohrium.comrsc.org
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, which minimizes purification steps and solvent usage. acs.org
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the benzene (B151609) and tert-butyl moieties.
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. bohrium.com | Development of novel ligands and catalyst systems. researchgate.net |
| One-Pot Syntheses | Reduced waste, cost, and reaction time. acs.org | Tandem and domino reaction design. |
| Benign Solvents | Improved environmental profile and safety. rsc.org | Reactions in water, ionic liquids, or supercritical fluids. |
| Direct SO2 Fixation | High atom economy and use of an inexpensive feedstock. nih.gov | Development of efficient catalytic systems for SO2 incorporation. |
Exploration of Novel Reactivity Modalities and Catalytic Systems
The sulfonyl and thioether groups in this compound offer multiple sites for chemical modification. Future research will likely uncover new ways to harness the reactivity of these functional groups, enabled by novel catalytic systems.
The sulfonyl group is known for its ability to act as a "chemical chameleon," exhibiting electrophilic, nucleophilic, or radical character depending on the reaction conditions. nih.gov This versatility can be exploited to develop new transformations. For example, recent research has shown that sulfonyl fluorides, traditionally considered stable, can undergo unconventional reactions where the entire SO2F group acts as a leaving group. imperial.ac.uk Exploring similar reactivity for the sulfonyl group in this compound could lead to new synthetic methodologies.
The development of advanced catalytic systems is crucial for exploring this novel reactivity. acs.org Areas of active research include:
Photocatalysis and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions. nih.govrsc.org They offer new pathways for C-S bond formation and functional group transformations that are not accessible through traditional thermal methods.
Transition-Metal Catalysis: Beyond C-S bond formation, transition metals can be used to activate C-H bonds, allowing for the direct functionalization of the benzene ring. researchgate.net
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and can be performed under environmentally friendly conditions. researchgate.net
Future investigations into the reactivity of this compound could reveal new synthetic routes to complex molecules and provide deeper insights into the fundamental chemistry of organosulfur compounds.
Advanced In Silico Prediction and Design of Sulfur-Containing Molecules
Computational chemistry has become an indispensable tool in modern chemical research. numberanalytics.com For sulfur-containing molecules like this compound, in silico methods can be used to predict properties, elucidate reaction mechanisms, and design new molecules with desired functionalities. numberanalytics.com
Several computational methods are employed in the study of organosulfur chemistry:
Density Functional Theory (DFT): A widely used method for studying electronic structure and predicting reactivity. numberanalytics.comdistantreader.org DFT calculations can be used to understand the stability of different conformations of this compound and to model its reactivity in various chemical transformations.
Ab Initio Methods: These are highly accurate but computationally expensive methods that can provide benchmark data for other computational techniques. numberanalytics.com
Molecular Dynamics (MD) Simulations: These simulations can be used to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological targets. numberanalytics.com
| Computational Method | Application in Sulfur Chemistry |
| Density Functional Theory (DFT) | Prediction of molecular properties (e.g., pKa), elucidation of reaction mechanisms. numberanalytics.comresearchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with other molecules. numberanalytics.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of reactions in complex environments, such as in enzymes. numberanalytics.com |
Future research will likely see a greater integration of computational and experimental studies. For example, in silico screening could be used to identify promising derivatives of this compound for a particular application, which could then be synthesized and tested in the laboratory. nih.gov This synergistic approach can accelerate the discovery and development of new sulfur-containing molecules.
Integration of Benzene-Sulfur Chemistry with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, scalability, and reproducibility. acs.orgmdpi.com The application of these technologies to the synthesis of this compound and other organosulfur compounds is a promising area for future research.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several benefits:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents. mdpi.com
Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. mdpi.com
Scalability: Scaling up a reaction in a flow system is often simpler than in a batch process. researchgate.net
Automated synthesis platforms can be used to rapidly synthesize and screen libraries of compounds. acs.org This is particularly valuable in drug discovery and materials science, where large numbers of derivatives need to be evaluated. By integrating flow chemistry with automated synthesis, it is possible to create highly efficient systems for the discovery and optimization of new molecules.
The synthesis of sulfonyl chlorides, precursors to sulfones and sulfonamides, has been successfully demonstrated in a continuous flow system. mdpi.comresearchgate.net Future work could focus on developing a fully automated flow synthesis of this compound, which would enable the rapid production of this compound and its analogs for further study. The use of flow chemistry can also facilitate the use of hazardous reagents, such as SO2F2 gas in the synthesis of sulfonyl fluorides, in a safer manner. chemistryworld.com
Q & A
Basic Research Questions
Q. What established synthetic routes exist for [(tert-butylsulfanyl)sulfonyl]benzene, and how can reaction conditions be optimized for high yield and purity?
- Methodology :
- Step 1 : Synthesize the S-alkyl isothiouronium salt by reacting tert-butylthiol with thiourea in the presence of an alkyl halide (e.g., tert-butyl chloride). This intermediate is critical for subsequent sulfonation .
- Step 2 : Oxidative chlorosulfonation using N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) under mild conditions (0–25°C, 4–6 hours). NCBSI acts as both an oxidant and a chlorinating agent, enabling conversion to the sulfonyl chloride derivative .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of NCBSI), solvent polarity (e.g., dichloromethane), and temperature control to minimize side reactions (e.g., over-oxidation to sulfones). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?
- Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the tert-butylsulfanyl group (δ ~1.4 ppm for tert-butyl CH, δ ~45 ppm for quaternary C) and sulfonyl moiety (δ ~130–140 ppm for SO) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths (S–S: ~2.05 Å, S–O: ~1.43 Å) and angles using the CIF-check tool in PLATON .
Advanced Research Questions
Q. How does the tert-butylsulfanyl group influence the electronic and steric properties of this compound in nucleophilic substitution reactions?
- Electronic Effects : The electron-donating tert-butyl group increases electron density at the sulfur atom, reducing electrophilicity of the sulfonyl moiety. This can slow down nucleophilic attacks compared to unsubstituted sulfonyl derivatives .
- Steric Effects : The bulky tert-butyl group hinders access to the sulfonyl sulfur, favoring reactions at less hindered positions. For example, regioselectivity in SNAr reactions shifts toward para-substituted products when meta positions are blocked .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., methylsulfonyl derivatives) using Hammett plots or computational studies (NBO analysis) .
Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?
- Side Reactions :
- Over-oxidation : Conversion of the sulfonyl chloride to sulfone under prolonged exposure to NCBSI.
- Hydrolysis : Moisture-induced degradation of the sulfonyl chloride to sulfonic acid.
- Mitigation Strategies :
- Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis .
- Monitor reaction progress via TLC (R ~0.5 in hexane/EtOAc 7:3) and quench immediately after completion .
- Add scavengers (e.g., molecular sieves) to absorb residual water .
Q. How can computational modeling complement experimental data in resolving structural ambiguities of this compound derivatives?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare with experimental data to validate tautomeric forms or conformational isomers .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain observed bioactivity, such as antimicrobial effects reported in sulfonamide analogs .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between experimental and computational NMR data for this compound?
- Root Causes :
- Solvent effects (e.g., CDCl vs. gas-phase calculations).
- Dynamic effects (e.g., rotational barriers around the S–S bond).
- Resolution :
- Re-run NMR in deuterated DMSO to match computational solvent models.
- Perform variable-temperature NMR to detect conformational exchange broadening .
Methodological Tables
| Synthetic Optimization Parameters | Conditions | Impact on Yield |
|---|---|---|
| NCBSI Equivalents | 1.2–1.5 eq | Maximizes conversion without over-oxidation |
| Reaction Temperature | 0–25°C | Higher temps accelerate side reactions |
| Solvent Polarity | CHCl | Balances solubility and reactivity |
| Crystallographic Validation Metrics | Acceptable Ranges |
|---|---|
| R (I > 2σ(I)) | < 0.05 |
| CCDC Deposition Number | Check for prior entries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
